molecular formula C23H32N4O4 B2492667 N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide CAS No. 1049478-61-6

N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide

Cat. No.: B2492667
CAS No.: 1049478-61-6
M. Wt: 428.533
InChI Key: ZZCKKWDGYJXISB-UHFFFAOYSA-N
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Description

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a pyrrole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the pyrrole ring and the dimethoxyphenyl group. The final step involves the formation of the ethanediamide linkage.

    Azepane Ring Formation: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Pyrrole Ring Introduction: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine.

    Dimethoxyphenyl Group Addition: The dimethoxyphenyl group can be added through a Friedel-Crafts alkylation reaction.

    Ethane Diamide Linkage Formation: The final step involves the coupling of the azepane-pyrrole intermediate with the dimethoxyphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The azepane and pyrrole rings may interact with enzymes or receptors, leading to modulation of biological pathways. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide

Uniqueness

N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide is unique due to its combination of an azepane ring, a pyrrole ring, and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-26-12-8-9-19(26)20(27-13-6-4-5-7-14-27)16-24-22(28)23(29)25-18-15-17(30-2)10-11-21(18)31-3/h8-12,15,20H,4-7,13-14,16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCKKWDGYJXISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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